7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the class of dihydroquinoxalinones, which are heterocyclic organic compounds characterized by a quinoxaline core. This specific compound features a fluorine atom at the 7-position and a methyl group at the 4-position of the dihydroquinoxaline structure. Dihydroquinoxalinones are notable for their diverse biological activities, including antibacterial, antiviral, and anticancer properties.
This compound can be synthesized through various chemical pathways that typically involve starting materials such as ortho-phenylenediamines and α-keto acids or acyl chlorides. The synthesis often utilizes techniques like acylation and cyclization to achieve the desired structure.
7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It also falls under the category of pharmaceutical intermediates, with potential applications in medicinal chemistry.
The synthesis of 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several methodologies:
7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions:
The reactivity of this compound is influenced by its electronic properties imparted by the fluorine and methyl substituents, which can stabilize or destabilize intermediates during reactions .
The biological activity of 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is primarily attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes.
Research indicates that derivatives of dihydroquinoxalinones have shown promising results in vitro against various pathogens, suggesting that modifications at different positions can enhance efficacy .
7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has potential applications in:
The dihydroquinoxalinone scaffold represents a privileged structural motif in medicinal chemistry due to its exceptional versatility in drug design and broad spectrum of biological activities. This bicyclic system, featuring a benzene ring fused to a partially reduced pyrazine ring with a ketone functionality, provides an ideal three-dimensional framework for interacting with diverse biological targets. The distinctive electronic profile created by the juxtaposition of electron-rich and electron-deficient regions within the molecule facilitates specific binding interactions with enzyme active sites and receptor domains [6]. This characteristic underpins the scaffold's prevalence in pharmacologically active compounds targeting various disease pathways.
Quinoxalinone derivatives exhibit remarkable structural plasticity, allowing for extensive modifications at multiple positions while retaining core biological activity. The scaffold's C3, C4, N1, C6, and C7 positions serve as points for structural diversification, enabling medicinal chemists to fine-tune molecular properties for specific therapeutic applications. This adaptability is exemplified by the numerous derivatives developed for central nervous system disorders, infectious diseases, and oncological indications [6]. The partially reduced nature of the pyrazine ring in dihydroquinoxalinones (compared to fully aromatic quinoxalines) contributes to improved metabolic stability and bioavailability profiles, addressing key challenges in drug development.
The structural features of the dihydroquinoxalinone core facilitate diverse molecular interactions critical for biological activity. The carbonyl group at position 2 can function as a hydrogen bond acceptor, while the adjacent NH (in non-N-substituted derivatives) serves as a hydrogen bond donor. The nitrogen atoms participate in dipole-dipole interactions and can coordinate with metal ions in metalloenzymes. The aromatic portion provides hydrophobic interactions and π-stacking capabilities essential for target binding affinity [6]. These multifaceted interaction capabilities explain the scaffold's presence in compounds with activities ranging from kinase inhibition to antimicrobial action.
Table 1: Biologically Active Dihydroquinoxalinone Derivatives with Therapeutic Potential
Compound Structure | Biological Activity | Molecular Target | Therapeutic Area |
---|---|---|---|
7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one | Antimicrobial, Anticancer | Undefined cellular targets | Infectious diseases, Oncology |
1-Thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | Kinase inhibition | Polo-like kinase 1 (Plk1) PBD | Anticancer therapeutics |
6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one | Enzyme inhibition | Aldosterone synthase (CYP11B2) | Cardiovascular diseases |
5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one | Undisclosed pharmacological activity | Undisclosed targets | Research compound |
Recent advances in synthetic methodologies have further enhanced the appeal of dihydroquinoxalinone scaffolds. Innovative approaches such as carbon atom insertion into N-heterocyclic carbenes have enabled efficient construction of complex quinoxalinones from chromone precursors . These synthetic breakthroughs provide access to structurally diverse libraries for biological screening, accelerating the discovery of novel therapeutic agents based on this privileged scaffold.
The strategic incorporation of fluorine atoms and methyl groups into organic molecules represents a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of therapeutic compounds. The introduction of a fluorine atom at the C7 position of the dihydroquinoxalinone scaffold exerts multiple beneficial effects on molecular properties. Fluorine's exceptional electronegativity (4.0 on the Pauling scale) creates a strong dipole moment that influences electron distribution throughout the conjugated system. This electrostatic perturbation enhances hydrogen-bonding interactions with biological targets while modulating pKa values of adjacent functional groups [3]. The 7-fluoro substitution also improves metabolic stability by protecting against oxidative degradation pathways, particularly those mediated by cytochrome P450 enzymes, which frequently target electron-rich aromatic positions.
The compact methyl group at the N4 position contributes significant steric and electronic effects despite its structural simplicity. This substituent reduces the basicity of the adjacent nitrogen atom, potentially enhancing membrane permeability in physiological environments. The methyl group also introduces a subtle steric constraint that can favor bioactive conformations and shield vulnerable positions from metabolic attack. The combined effects of these substituents are particularly advantageous in central nervous system drug development, where optimal lipophilicity (LogP range 1.5-2.5) and molecular weight (<450 Da) are critical for blood-brain barrier penetration [3].
Table 2: Impact of Fluorine and Methyl Substituents on Quinoxalinone Properties
Property Modulation | Fluorine at C7 | Methyl at N4 | Synergistic Effects |
---|---|---|---|
Electron Effects | σI = +0.52, σR = +0.45 (inductive and resonance) | σI = -0.01 to -0.10 (weak electron donation) | Balanced electronic profile across scaffold |
Lipophilicity | Increases LogP by 0.2-0.5 units | Increases LogP by 0.5-0.8 units | Optimal lipophilicity for membrane penetration |
Stereoelectronic Effects | Orthogonal dipole moment to aromatic plane | Conformational restriction at N4 | Enhanced binding specificity |
Metabolic Stability | Blocks aromatic oxidation | Shields adjacent positions | Extended plasma half-life |
Biological Interactions | Forms strong C-F···H-N hydrogen bonds | Provides hydrophobic interactions | Multipoint binding to targets |
Comparative molecular field analysis (CoMFA) studies of substituted dihydroquinoxalinones reveal that the spatial orientation of the fluorine atom significantly influences binding affinity. The 7-fluoro configuration places the halogen atom in a region of high steric tolerance and electrostatic potential in many enzyme active sites, explaining its superiority over other positional isomers like the 6-fluoro derivative [3] [8]. Similarly, the N4-methyl group occupies a hydrophobic pocket in several target proteins, contributing favorable binding energy through van der Waals interactions. These structural insights inform rational drug design strategies focused on optimizing target engagement through substituent positioning.
The strategic placement of fluorine and methyl groups creates a molecular editing strategy that profoundly influences the compound's physicochemical profile. For 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 1033312-09-2), these modifications yield calculated properties including a molecular weight of 180.18 g/mol, density of 1.24 g/cm³, and boiling point of 345.9°C at 760 mmHg [1] [3]. These parameters fall within desirable ranges for drug-like molecules, highlighting the compound's suitability for further pharmaceutical development. The SMILES representation (O=C1NC2=C(C=CC(F)=C2)N(C)C1) and InChIKey (BPJHVOVVGNUGJK-UHFFFAOYSA-N) provide unique identifiers essential for compound registration and database searches [1] [3].
The commercial availability of variously substituted dihydroquinoxalinones, including 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 170099-04-4) and 7-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 146741-05-1), enables rapid structure-activity relationship studies [8]. These analogues allow researchers to systematically evaluate the contribution of substituent position to biological activity. Industrial suppliers offer these compounds in bulk quantities (25 kg cardboard drums) at 99% purity, facilitating preclinical development of promising candidates [8]. The existence of multiple synthetic routes, including cyclization reactions starting from isatoic anhydride or anthranilic acid derivatives, provides flexibility in large-scale synthesis of fluorinated dihydroquinoxalinones [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1